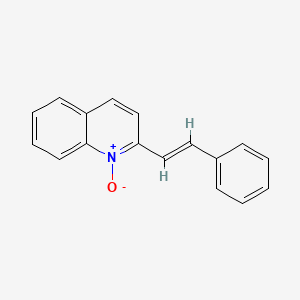

2-(2-phenylvinyl)quinoline 1-oxide

Description

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Materials Science

Quinoline derivatives represent a privileged class of heterocyclic compounds that are fundamental to numerous areas of scientific research and industry. rsc.org In synthetic organic chemistry, the quinoline nucleus is a versatile building block for the construction of more complex molecules. researchgate.netnih.gov The functionalization of the quinoline ring is a key strategy for creating diverse molecular architectures. rsc.org Chemists have developed numerous methodologies to synthesize quinoline derivatives with high structural diversity, underscoring their importance. researchgate.net These compounds serve as precursors in the synthesis of other valuable molecules and are integral to the development of ligands for organometallic catalysis. researchgate.netwisdomlib.org

Beyond synthesis, quinoline derivatives have found significant applications in materials science. Their unique photophysical properties make them suitable for use as ligands, sensors, and luminescent materials. researchgate.net For instance, certain quinoline-based compounds are key components in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent charge-transporting and emissive capabilities. researchgate.net The adaptability of the quinoline scaffold allows for fine-tuning of its electronic and optical properties, making it a valuable component in the design of advanced materials. nih.gov

The Role of N-Oxidation in Modulating Quinolone Reactivity and Properties

The N-oxidation of quinoline to form quinoline N-oxide is a transformative step that significantly enhances the reactivity and utility of the quinoline scaffold in organic synthesis. researchgate.net The N-oxide group acts as an activating group, making the quinoline ring more susceptible to various chemical transformations that are otherwise difficult to achieve with the parent quinoline. researchgate.netrsc.org This increased reactivity allows for regioselective functionalization, particularly at the C2 and C8 positions. nih.govresearchgate.net

Quinoline N-oxides are versatile precursors for a multitude of organic reactions, including oxidations, deoxygenations, nucleophilic additions, cycloadditions, and aminations. rsc.org The N-oxide moiety can serve as an internal oxidant, facilitating reactions such as C-H functionalization. acs.org This has led to the development of efficient, atom-economical synthetic methods for creating functionalized quinolines. rsc.orgresearchgate.net For example, the direct C-H alkenylation of quinoline N-oxides provides a straightforward route to vinylquinoline derivatives. rsc.org The modification of electronic properties upon N-oxidation also influences the potential of these compounds in various applications, making quinoline N-oxides key intermediates in the synthesis of bioactive molecules and functional materials. researchgate.netresearchgate.net

Structural Features and Nomenclature of 2-(2-phenylvinyl)quinoline 1-oxide

This compound is a specific derivative of the quinoline N-oxide family. Its structure is characterized by a quinoline ring system where the nitrogen atom at position 1 is oxidized to an N-oxide. A phenylvinyl group, also known as a styryl group, is attached at the C2 position of the quinoline ring.

The systematic nomenclature for this compound is derived from its constituent parts:

Quinoline 1-oxide : This indicates the core heterocyclic structure is quinoline with an oxygen atom bonded to the nitrogen at the first position.

2-(2-phenylvinyl)- : This prefix specifies the substituent attached to the second carbon atom of the quinoline ring. The "phenylvinyl" part describes a vinyl group (-CH=CH-) which, in turn, has a phenyl group (-C6H5) attached. The "2-" before "phenylvinyl" indicates the position of the phenyl group on the vinyl chain, though in this common structure, it is often unambiguous.

The presence of the vinyl bridge between the quinoline and phenyl rings introduces the possibility of cis-trans (or E/Z) isomerism, depending on the spatial arrangement of the substituents around the carbon-carbon double bond. The (E)-isomer, where the quinoline and phenyl groups are on opposite sides of the double bond, is typically the more stable and common form. This extended conjugation across the molecule influences its electronic and photophysical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]quinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(12-10-14-6-2-1-3-7-14)13-11-15-8-4-5-9-17(15)18/h1-13H/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDUITZTBDOIB-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactivity and Transformation Studies of 2 2 Phenylvinyl Quinoline 1 Oxide

N-Oxide Specific Reactions

The N-oxide group in 2-(2-phenylvinyl)quinoline 1-oxide significantly influences its reactivity, rendering the heterocyclic ring susceptible to a variety of transformations that are not readily achievable with the parent quinoline (B57606). These reactions primarily involve the cleavage of the N-O bond, often coupled with functionalization at the C2 position.

Deoxygenation Pathways and Mechanisms

Deoxygenation, the removal of the oxygen atom from the N-oxide, is a fundamental reaction of quinoline N-oxides. This process can be achieved through various reagents and mechanisms, leading to the corresponding 2-(2-phenylvinyl)quinoline.

One common approach involves the use of phosphorus-based reagents, such as triarylphosphines or phosphorus trichloride, which act as oxophiles. The mechanism typically proceeds through a nucleophilic attack of the phosphorus reagent on the N-oxide oxygen, followed by the elimination of the corresponding phosphine (B1218219) oxide and regeneration of the quinoline.

Recent advancements have focused on developing milder and more sustainable deoxygenation methods. For instance, a transition-metal-free approach utilizing iodide and formic acid has been reported for the deoxygenation of various N-oxides, including quinoline N-oxides. libretexts.org In this system, formic acid activates the N-oxide, facilitating the reduction by the iodide ion.

Another notable method is the metal- and reductant-free deoxygenative sulfonylation of quinoline N-oxides using sodium sulfinates. rsc.org In this process, the sodium sulfinate serves a dual role as both a sulfonylation reagent and an activating agent, leading to the formation of 2-sulfonylquinolines alongside the deoxygenated product. The reaction is believed to proceed via a dual radical coupling process.

Catalytic deoxygenation has also been explored, with studies showing that group 10 metal catalysts are effective in promoting decarbonylation and decarboxylation pathways, while metal sulfide (B99878) catalysts favor hydrodeoxygenation. nih.gov The choice of catalyst and reaction conditions can, therefore, direct the deoxygenation process towards specific outcomes.

Rearrangement Reactions (e.g., Photo-rearrangements)

Quinoline N-oxides, including this compound, can undergo rearrangement reactions, particularly under photochemical conditions. baranlab.org Irradiation of quinoline N-oxides can lead to the formation of various rearranged products, such as carbostyrils (quinolin-2(1H)-ones) or benz[d] Current time information in Powiat rzeszowski, PL.evitachem.comoxazepines.

The mechanism of these photo-rearrangements is complex and can be influenced by the solvent and the presence of substituents. It is generally accepted that the reaction proceeds through an excited state of the N-oxide, which can then rearrange to form an oxaziridine (B8769555) intermediate. This highly strained intermediate can then undergo further transformations to yield the final products. For example, the formation of carbostyrils is a common outcome of the photorearrangement of quinoline N-oxides.

The specific photoreactivity of this compound would likely be influenced by the electronic and steric properties of the phenylvinyl substituent. The extended conjugation provided by this group could affect the energy of the excited states and potentially open up alternative rearrangement pathways.

Deoxygenative Functionalization (e.g., C2-Heteroarylation)

A significant area of research in quinoline N-oxide chemistry is deoxygenative functionalization, where the removal of the N-oxide oxygen is coupled with the introduction of a new functional group, typically at the C2 position. This approach provides a direct method for the synthesis of C2-substituted quinolines.

A prime example is the deoxygenative C2-heteroarylation of quinoline N-oxides. nih.govbeilstein-journals.org A metal- and additive-free method has been developed for the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles to afford α-triazolylquinolines in good yields. nih.govbeilstein-journals.org The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, leading to an intermediate that, upon elimination of a triazolyl anion, attacks the electrophilic C2 position of the quinoline N-oxide. nih.govbeilstein-journals.org

The scope of this deoxygenative C2-heteroarylation has been demonstrated with various substituted quinoline N-oxides and N-sulfonyl-1,2,3-triazoles, as shown in the table below.

| Quinoline N-oxide Substituent | N-sulfonyl-1,2,3-triazole Substituent | Product | Yield (%) |

| H | 4-Phenyl | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |

| 6-Me | 4-Phenyl | 6-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 90 |

| 6-OMe | 4-Phenyl | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 |

| 6-Cl | 4-Phenyl | 6-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 81 |

| 8-Allyl | 4-Phenyl | 8-Allyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 84 |

Data sourced from a study on deoxygenative C2-heteroarylation of quinoline N-oxides. nih.govbeilstein-journals.org

Furthermore, deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, provides a regioselective synthesis of quinoline-2-thiones. nih.govorganic-chemistry.org This method is notable for its experimental simplicity and good to high yields.

Reactions Involving the Phenylvinyl Moiety

The phenylvinyl group in this compound introduces alkene-like reactivity, allowing for a range of addition and cycloaddition reactions.

Addition Reactions to the Vinyl Group

The carbon-carbon double bond of the phenylvinyl substituent is susceptible to electrophilic addition reactions. While specific studies on this compound are limited, analogous reactions with other vinyl-substituted N-heterocycles and general alkene chemistry provide insight into its potential reactivity. nih.gov

Conjugate addition reactions involving active methylene (B1212753) compounds as nucleophiles have been reported for vinyl-substituted N-heterocycles. nih.gov These reactions, typically acid-catalyzed, can lead to the formation of more complex structures through double addition.

Furthermore, the vinyl group can undergo classic electrophilic additions. For instance, reaction with bromine (Br₂) would be expected to yield a vicinal dibromide. Similarly, epoxidation with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would likely form the corresponding epoxide at the vinyl double bond. The N-oxide functionality might influence the stereochemical outcome of these additions.

Cycloaddition Chemistry

The phenylvinyl moiety can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems. These reactions can involve the vinyl group acting as either a dienophile or a component in a dipolar cycloaddition.

One notable example is the [2+2]-photocycloaddition of 4-styrylquinolines, which suggests that the styryl group in this compound could undergo similar transformations upon irradiation to form cyclobutane (B1203170) derivatives. rsc.org These reactions are often stereospecific and dependent on the packing of the molecules in the solid state.

The N-oxide group can also act as a 1,3-dipole, participating in 1,3-dipolar cycloadditions with suitable dipolarophiles. Research on 2-vinyl quinazoline (B50416) 3-oxides has shown that they react with acetylenic esters to form 1,3-benzodiazepines through a ring transformation of the initial cycloadduct. This suggests that this compound could exhibit similar 1,3-dipolar character.

Additionally, the phenylvinyl group can function as a dienophile in Diels-Alder reactions. libretexts.org While specific examples with this compound are not extensively documented, the general principle involves the [4+2] cycloaddition of a conjugated diene across the vinyl double bond to form a six-membered ring. The reactivity of the dienophile is often enhanced by electron-withdrawing groups, and the stereochemistry of the product is governed by the endo rule. The quinoline N-oxide moiety would act as an electron-withdrawing group, potentially enhancing the dienophilic character of the vinyl group.

Oxidative Transformations of the Vinyl Group

The vinyl group in this compound is susceptible to a range of oxidative transformations, which can lead to the formation of valuable functionalized molecules such as aldehydes, ketones, carboxylic acids, or diols. Key oxidative reactions applicable to this moiety include ozonolysis, epoxidation, and dihydroxylation.

Ozonolysis: This powerful reaction involves treating the alkene with ozone (O₃), followed by a work-up step, to cleave the carbon-carbon double bond. libretexts.orglibretexts.org A reductive work-up (e.g., with dimethyl sulfide or zinc) would yield aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) would produce carboxylic acids. youtube.com For this compound, ozonolysis would break the double bond of the vinyl group, potentially yielding 2-formylquinoline 1-oxide and benzaldehyde (B42025) under reductive conditions.

Epoxidation: The formation of an epoxide, a three-membered ring containing an oxygen atom, can be achieved by treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). khanacademy.orgkhanacademy.org This reaction is often stereospecific. The resulting epoxide of this compound would be a valuable intermediate for further synthetic transformations. nih.govyoutube.com

Dihydroxylation: The conversion of the vinyl group to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be accomplished through syn-dihydroxylation. wikipedia.org A common reagent for this transformation is osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through a concerted mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org

Functionalization and Derivatization Strategies

The this compound scaffold allows for a variety of functionalization and derivatization strategies, enabling the synthesis of a diverse range of novel compounds.

Regioselective C-H Functionalization

The quinoline N-oxide moiety is known to direct the regioselective functionalization of C-H bonds, providing a powerful tool for molecular derivatization. nih.govnih.gov The N-oxide group activates the C2 and C8 positions of the quinoline ring, making them susceptible to attack by various reagents. rsc.orgresearchgate.net Metal-catalyzed reactions, particularly with palladium, rhodium, and copper, have been extensively used for the C-H functionalization of quinoline N-oxides. mdpi.com While specific studies on this compound are limited, the general principles of C-H activation on the quinoline N-oxide core are applicable. For instance, palladium-catalyzed C2-arylation with aryl bromides has been demonstrated for quinoline N-oxides, proceeding via a Pd(0)/Pd(II) catalytic cycle. nih.gov Similarly, copper-catalyzed C2-arylation with organoboronates is another viable strategy. wikipedia.org The presence of the bulky 2-styryl group might influence the regioselectivity, potentially favoring functionalization at the C8 position under certain conditions. Metal-free C8-H functionalization of quinoline N-oxides has also been reported, for example, using ynamides in the presence of a Brønsted acid. rsc.org

Substituent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the presence of substituents on both the quinoline and the phenyl rings. In the context of C-H functionalization of quinolines, electronic effects of substituents on the quinoline nucleus have been shown to be more influential than steric effects. mdpi.com Generally, electron-withdrawing groups on the quinoline ring tend to facilitate C-H activation reactions, leading to better yields compared to electron-donating groups. mdpi.com

Studies on styrylquinoline copolymers have shown that substituents on the styryl moiety can affect the photophysical properties, such as the quantum yield of photoisomerization and the emission wavelength. mdpi.com While not directly measuring chemical reactivity in the context of the reactions discussed here, these findings suggest that the electronic nature of substituents on the phenyl ring of this compound would likely modulate the reactivity of the vinyl group and the quinoline core. For example, electron-donating groups on the phenyl ring could enhance the nucleophilicity of the vinyl double bond, making it more susceptible to electrophilic attack.

Complexation and Coordination Chemistry with Metal Centers

The quinoline N-oxide scaffold, with its nitrogen and oxygen atoms, possesses excellent coordinating properties, enabling it to form stable complexes with a variety of metal centers. nih.govjchemlett.com The formation of such coordination compounds can significantly alter the electronic properties and reactivity of the ligand. While specific studies on the complexation of this compound are not widely reported, the general principles of coordination chemistry of quinoline derivatives are well-established. nih.gov The nitrogen of the quinoline ring and the oxygen of the N-oxide group can act as a bidentate ligand, chelating to a metal ion. The resulting metal complexes can exhibit interesting catalytic or biological activities.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. The functionalization of quinoline N-oxides often proceeds through well-defined pathways. evitachem.com

For metal-catalyzed C-H functionalization, the mechanism typically involves the initial coordination of the metal to the quinoline N-oxide. nih.gov This is followed by a C-H activation step, which can occur through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution, depending on the metal and the reaction conditions. nih.gov In many palladium-catalyzed reactions of quinoline N-oxides, a CMD pathway is proposed, where a ligand on the metal center assists in the deprotonation of the C-H bond. nih.govmdpi.com For instance, in the Pd-catalyzed C2-arylation, the acetate (B1210297) ligand from the palladium precursor can act as the internal base. nih.gov

Computational studies on the Pd(II)-catalyzed C-H activation of quinoline N-oxides have provided further insights. rsc.orgresearchgate.net These studies have shown that the regioselectivity (C2 vs. C8) can be influenced by the palladium catalyst and the reaction medium. For example, Pd(OAc)₂ tends to favor C2 activation, while PdCl₂ can promote C8 activation. rsc.org The mechanism can involve the formation of different types of palladium-quinoline N-oxide complexes, such as σ-metallacycles or π-complexes, which then lead to the activation of different C-H bonds. rsc.org

In the case of reactions involving arylzinc reagents, mechanistic studies on quinoline N-oxides suggest the formation of a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net For metal-free functionalizations, the N-oxide group can play a dual role as both a directing group and an internal oxidant. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-(2-phenylvinyl)quinoline 1-oxide, offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The olefinic protons of the vinyl group typically appear as doublets in the downfield region, a characteristic feature influenced by the electron-withdrawing nature of the quinoline (B57606) N-oxide ring. The protons on the quinoline and phenyl rings resonate in distinct aromatic regions, with their specific chemical shifts and coupling patterns allowing for unambiguous assignment.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.23 | d | 8.8 |

| H-4 | 7.95 | d | 8.8 |

| H-5 | 7.78 | ddd | 8.5, 7.0, 1.5 |

| H-6 | 7.53 | ddd | 8.5, 7.0, 1.5 |

| H-7 | 7.71 | ddd | 8.5, 7.0, 1.5 |

| H-8 | 8.52 | dd | 8.5, 1.5 |

| H-α | 7.39 | d | 16.2 |

| H-β | 7.85 | d | 16.2 |

| H-2'/6' | 7.64 | m | |

| H-3'/5' | 7.41 | m | |

| H-4' | 7.32 | m |

d: doublet, ddd: doublet of doublet of doublets, dd: doublet of doublets, m: multiplet

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 145.8 |

| C-3 | 120.2 |

| C-4 | 127.8 |

| C-4a | 129.2 |

| C-5 | 129.0 |

| C-6 | 128.8 |

| C-7 | 129.5 |

| C-8 | 121.9 |

| C-8a | 139.8 |

| C-α | 134.4 |

| C-β | 123.5 |

| C-1' | 135.9 |

| C-2'/6' | 129.1 |

| C-3'/5' | 128.9 |

| C-4' | 128.7 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the quinoline N-oxide moiety. The chemical shift of the nitrogen atom is highly indicative of the N-oxide formation and provides valuable data on the electronic structure of the heterocyclic ring. For this compound, the ¹⁵N chemical shift is observed in the characteristic range for quinoline N-oxides.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of key functional groups. The N-oxide group exhibits a strong stretching vibration, which is a hallmark of this class of compounds. The spectrum also shows characteristic bands for the C=C stretching of the vinyl group and the aromatic rings, as well as C-H stretching and bending vibrations.

FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1600 | Aromatic C=C stretching |

| ~1240 | N-O stretching |

| ~970 | Trans C-H out-of-plane bending of the vinyl group |

| ~760 | C-H out-of-plane bending of the aromatic rings |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound and its derivatives. researchgate.net This technique offers a detailed fingerprint of the molecule's structure. researchgate.net For quinoline derivatives, in general, Raman spectroscopy is a rapid, non-destructive optical sensor that can reflect variations in biochemical components. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental Raman spectra to achieve a precise assignment of the observed vibrational bands. researchgate.netresearchgate.net This combined approach has been successfully used to analyze the spectra of various quinoline compounds, revealing how substituents and structural modifications influence the vibrational modes. researchgate.netresearchgate.net For instance, studies on related quinoline derivatives have identified characteristic bands for specific functional groups, such as the C=C stretching of the vinyl group and vibrations associated with the quinoline ring system. The protonation at the N1 position in quinolines can cause significant changes in the Raman bands in the wavenumber region between 1500 cm⁻¹ and 1650 cm⁻¹, which are considered potential marker bands for π–π interactions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for validating the compound's elemental composition by providing a highly accurate molecular weight. The fragmentation pathways observed in the mass spectrum offer valuable structural information. For quinoline N-oxides, a common fragmentation process involves the loss of neutral fragments such as CO and HCN. The mass spectra of quinoline and its derivatives typically show intense molecular ion peaks. mcmaster.ca

Table 1: Mass Spectrometry Data for Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

|---|---|---|---|

| This compound | C₁₇H₁₃NO | 247.29 | High-resolution MS validates molecular weight and fragmentation pathways. |

| Quinoline 1-oxide | C₉H₇NO | 145.16 | Significant fragmentation includes the loss of HCN (27 mass units). mcmaster.canih.gov |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound. The absorption spectra of quinoline derivatives typically exhibit transitions in the UV-Vis region. beilstein-journals.org Specifically, π → π* transitions associated with the aromatic system are observed. beilstein-journals.orgresearchgate.net For similar compounds, the maximum absorption wavelengths are influenced by the conjugated system. researchgate.net The introduction of substituents on the quinoline ring can lead to shifts in the absorption maxima. For instance, a study on a related dichloro quinoline substituted phenylene vinylene oligomer showed a maximum absorption at 379 nm in chloroform, attributed to the π–π* electronic transition of the conjugated system. researchgate.net

Table 2: UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound/Derivative System | Solvent | Maximum Absorption (λmax) | Reference |

|---|---|---|---|

| Dichloro quinoline substituted phenylene vinylene oligomer | Chloroform | 379 nm | researchgate.net |

| Quinoline-fused ZnII and MgII phthalocyanines | DMSO | - | researchgate.net |

| NV-SNaph probe | Chloroform | 411 nm | chemrxiv.org |

Fluorescence and photoluminescence spectroscopy reveal the emissive properties of this compound upon excitation. Quinoline derivatives are known to exhibit fluorescence, and their emission characteristics are sensitive to the molecular structure and environment. researchgate.netnih.gov For example, studies on various poly(quinoline)s have demonstrated tunable photoluminescence in different media, with emission colors ranging from blue to red depending on aggregation and protonation states. researchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can vary significantly with the solvent and the nature of substituents. beilstein-journals.org For instance, a series of trifluoromethylated quinoline-phenol Schiff bases showed quantum yields ranging from 0.12 to 0.85 in different solvents like chloroform, DMSO, and methanol. beilstein-journals.org

The two-photon excitation (2PE) ability of this compound and related compounds is a key property for applications in bioimaging and photodynamic therapy. osaka-u.ac.jp 2PE is a nonlinear optical process where a molecule is excited by the simultaneous absorption of two photons of longer wavelength, offering advantages like deeper tissue penetration and higher spatial resolution. mdpi.com The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂). Research on similar quinoline-based structures, such as 5-phenylisoindolo[2,1-a]quinoline derivatives, has shown that they can act as two-photon excited dyes. nih.gov The planarity of the molecular structure is considered crucial for enhancing two-photon absorption properties. osaka-u.ac.jp For some 5-phenylisoindolo[2,1-a]quinoline derivatives, two-photon absorption cross-section values up to 56 GM at 973 nm have been reported. nih.govacs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) analysis provides definitive information about the three-dimensional arrangement of atoms in the crystalline solid-state of this compound. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not detailed in the provided context, the Crystallography Open Database includes entries for the parent compound, quinoline 1-oxide, indicating its crystalline nature has been studied. nih.gov For other complex quinoline derivatives, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, XRD has been used to determine the crystal system, space group, and unit cell parameters. researchgate.net For example, this specific indenoisoquinoline was found to crystallize in a monoclinic system. researchgate.net Such analyses are crucial for understanding structure-property relationships in the solid state.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline |

| Quinoline 1-oxide |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline |

| 5-phenylisoindolo[2,1-a]quinoline |

| Dichloro quinoline substituted phenylene vinylene oligomer |

| Trifluoromethylated quinoline-phenol Schiff bases |

| Poly(quinoline)s |

| Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)-, 1-oxide |

| NV-SNaph |

Photoemission Spectroscopy (XPS) for Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. queensu.ca In the context of "this compound," XPS provides critical insights into the electronic structure by probing the core-level electron binding energies of its constituent atoms, primarily carbon (C), nitrogen (N), and oxygen (O). The binding energies are sensitive to the local chemical environment, offering a detailed picture of the electronic effects induced by the phenylvinyl group and the N-oxide functionality on the quinoline scaffold.

Core-Level Spectra Analysis

The analysis of the core-level spectra of this compound would involve the deconvolution of the C 1s, N 1s, and O 1s signals into their constituent components, each corresponding to a unique chemical environment.

Carbon (C 1s) Spectrum:

The C 1s spectrum of the parent quinoline molecule typically shows distinct features corresponding to the different carbon atoms in the heterocyclic and carbocyclic rings. cnr.it For this compound, the C 1s spectrum is expected to be more complex due to the additional carbon atoms in the phenylvinyl substituent. Based on the analysis of quinoline, the spectrum can be conceptually divided into several regions. cnr.it The carbon atoms bonded to the electronegative nitrogen and oxygen atoms will exhibit higher binding energies.

A hypothetical breakdown of the C 1s binding energies for this compound is presented below, based on data from related quinoline compounds. cnr.it

| Assignment | Hypothetical Binding Energy (eV) | Rationale |

| C=C (vinyl & phenyl) | ~284.5 - 285.0 | Carbon atoms in the phenyl ring and the vinyl group, distant from heteroatoms. |

| C-C (quinoline ring) | ~285.0 - 285.5 | Carbon atoms in the benzene (B151609) part of the quinoline ring. |

| C-N (quinoline ring) | ~286.0 - 286.5 | Carbon atoms (C2 and C9) adjacent to the nitrogen atom in the quinoline ring, experiencing a positive chemical shift due to the electronegativity of nitrogen. cnr.it |

| C-O (from N-oxide influence) | Higher than C-N | The carbon atoms adjacent to the N-oxide group (C2 and C8a) would be significantly deshielded, leading to a shift to higher binding energy. |

Nitrogen (N 1s) Spectrum:

The N 1s spectrum is particularly informative for characterizing the N-oxide functionality. In quinoline, the pyridinic nitrogen has a characteristic binding energy. cnr.it The formation of the N-oxide bond in this compound involves the donation of electron density from the nitrogen lone pair to the oxygen atom. This results in a significant increase in the binding energy of the N 1s core level, indicating a more electron-deficient nitrogen atom.

| Assignment | Hypothetical Binding Energy (eV) | Rationale |

| N 1s (N-oxide) | ~403.0 - 405.0 | The strong electron-withdrawing effect of the oxygen atom in the N-oxide group leads to a substantial positive shift in the N 1s binding energy compared to the parent quinoline's pyridinic nitrogen. This is consistent with observations in other N-oxide containing compounds. |

Oxygen (O 1s) Spectrum:

The O 1s spectrum would show a single major component corresponding to the oxygen atom of the N-oxide group. Its binding energy would reflect the polar nature of the N-O bond.

| Assignment | Hypothetical Binding Energy (eV) | Rationale |

| O 1s (N-oxide) | ~532.0 - 533.0 | The binding energy is characteristic of an oxygen atom in an N-oxide functionality, reflecting its electronegative character and the partial negative charge it carries. |

Electronic Effects of Substituents

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives. nih.govresearchgate.net By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict various molecular properties, offering insights into the stability, reactivity, and spectroscopic behavior of these compounds. For quinoline derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used for geometry optimization and electronic property calculations. cnr.itaaup.edu

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For molecules like 2-(2-phenylvinyl)quinoline 1-oxide, which have rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer.

Studies on related 2-styrylquinolines reveal that the planarity of the molecule is a key factor influencing its electronic properties. researchgate.net The dihedral angle between the quinoline and the phenyl rings determines the extent of π-conjugation. Computational methods can explore different conformers, such as s-cis and s-trans isomers that may arise from rotation around the vinyl linker. researchgate.net While a forced conformational transformation can be computationally modeled to understand the energy barriers between different conformers, the most stable conformer is typically the one with the lowest calculated energy. cwu.edu For similar heterocyclic systems, the anti-conformer is often found to be more stable than the syn-conformer. cwu.edu

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For quinoline derivatives, DFT calculations can accurately predict the characteristic vibrational modes. researchgate.net For instance, the N-O stretching vibration in quinoline 1-oxides typically appears as strong absorptions in the IR spectrum. researchgate.net The calculated vibrational frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The calculated and experimental vibrational frequencies for related quinoline derivatives often show good agreement, aiding in the assignment of complex spectral features. researchgate.netscielo.br

Table 1: Representative Calculated Vibrational Frequencies for a Quinolinone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=C stretch (aromatic) | 1590 - 1551 | 1599 - 1463 |

| C=C stretch (vinyl) | 1601 | 1607 |

Note: Data is for a related quinolinone derivative and serves as an illustrative example. scielo.br

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap implies that the molecule is more prone to electronic transitions and is generally more reactive. nih.govyoutube.com In conjugated systems like this compound, the extent of π-conjugation significantly influences the HOMO-LUMO gap; increased conjugation typically leads to a smaller gap. youtube.com For related 2-styrylquinoline (B1231325) derivatives, DFT calculations have been employed to determine these frontier orbital energies and analyze their distribution across the molecule. researchgate.netaaup.edu

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Styrylquinoline Monomer

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.98 |

| E_LUMO | -0.834 |

| ΔE (HOMO-LUMO Gap) | 5.146 |

Note: Data is for a related styrylquinoline monomer and serves as an illustrative example. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In molecules like this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. materialsciencejournal.org For example, it can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the quinoline and phenyl rings. researchgate.net These intramolecular charge transfer interactions are crucial for understanding the molecule's electronic properties and reactivity. materialsciencejournal.org

Global Reactivity Parameters (e.g., Electrophilicity, Chemical Hardness)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). nih.gov

These parameters are valuable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.netmdpi.com For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.908 |

| Electron Affinity (A) | -2.197 |

| Chemical Hardness (η) | 4.5525 |

| Chemical Potential (μ) | -2.3555 |

| Electrophilicity Index (ω) | 0.609 |

Note: Data is for a related quinoline derivative and serves as an illustrative example. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of the excited states and the oscillator strengths of the transitions between the ground and excited states.

For conjugated systems like 2-styrylquinolines, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and assign them to specific electronic transitions, such as π → π* transitions. researchgate.net The calculated absorption spectra can be compared with experimental data to validate the computational model and gain a deeper understanding of the photophysical properties of the molecule. nih.gov The results of TD-DFT calculations are crucial for designing molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs). mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the conformational stability and interaction dynamics of styrylquinoline derivatives with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing a dynamic view of how this compound might behave in a biological system, such as in an aqueous solution or near a protein's active site.

In studies of related styrylquinoline compounds as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2), MD simulations were crucial in assessing the stability of the ligand-protein complex. physchemres.org The analysis of parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) helps to confirm the stability of these complexes. physchemres.org For instance, MD simulations can reveal whether a compound remains securely bound within a protein's binding pocket or if it is expelled into the solvent. physchemres.org

Furthermore, these simulations can elucidate the nature of the interactions, such as hydrogen bonding, over the course of the simulation. physchemres.org For styrylquinoline derivatives docked with CDK2, MD simulations have helped to confirm the persistence of key hydrogen bond interactions with residues like Lys44, Thr22, and Tyr183, which is critical for their inhibitory activity. physchemres.org While specific MD simulations for this compound are not extensively documented, the methodologies applied to similar styrylquinolines provide a framework for understanding its potential dynamic behavior and interaction stability with biological targets. physchemres.org

Table 1: Parameters Analyzed in Molecular Dynamics Simulations of Styrylquinoline Derivatives

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Indicates the stability of the protein-ligand complex during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible regions of the protein that may be involved in ligand binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes and the extent of ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Determines the stability and specificity of the binding interaction. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in understanding its mechanistic interactions with biomolecules, rather than predicting therapeutic outcomes.

The structural features of this compound, namely the N-oxide group and the styryl moiety, are key to its interactions. The N-oxide group acts as a strong electron-withdrawing substituent, which can enhance the molecule's ability to participate in nucleophilic interactions. The styryl group, on the other hand, contributes to hydrophobic and π-π stacking interactions.

Docking studies on the broader class of styrylquinoline derivatives have provided insights into their binding modes with various protein targets. For example, in the context of anticancer research, these compounds have been docked into the active site of proteins like CDK2. physchemres.org Such studies have revealed the importance of hydrogen bonds and π-interactions with specific amino acid residues for stable binding. physchemres.org Similarly, docking analyses of styrylquinolines against other targets have been performed to understand their potential mechanisms of action. physchemres.org

Computational screening of quinoline derivatives against the main protease of SARS-CoV-2 has also demonstrated the utility of molecular docking in identifying key interactions, such as hydrogen bonding and hydrophobic interactions within the binding pocket. nih.gov These studies often report binding free energy values, which give an indication of the affinity of the ligand for the protein. nih.gov For related quinoline derivatives, these values have been shown to be significant. nih.gov

While specific docking results for this compound are not detailed in the available literature, the principles derived from studies on analogous compounds suggest that its interactions with biomolecular targets would be governed by a combination of hydrogen bonding (potentially involving the N-oxide group) and non-polar interactions (facilitated by the phenyl and quinoline rings). physchemres.orgphyschemres.orgnih.gov

Table 2: Key Interactions in Molecular Docking of Quinoline Derivatives

| Interaction Type | Description | Relevant Moieties of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-oxide group | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Lysine, Histidine physchemres.orgnih.gov |

| π-π Stacking | Noncovalent interactions between aromatic rings. | Quinoline ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenylvinyl group, Quinoline backbone | Alanine, Valine, Leucine, Isoleucine, Phenylalanine nih.gov |

Applications in Materials Science and Catalysis

Optoelectronic Applications (e.g., Electron Transporting Materials, Light-Emitting Properties)

Quinoline (B57606) derivatives are recognized for their potential in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their luminescent properties and charge-transporting capabilities. nih.gov The control over the synthesis of these derivatives allows for the fine-tuning of their optoelectronic properties. nih.gov

Electron Transporting Materials: The N-oxide group in quinoline derivatives enhances their electrophilicity, a key characteristic for electron-transporting materials (ETMs). While research on 2-(2-phenylvinyl)quinoline 1-oxide itself as an ETM is specific, the broader class of quinoxaline (B1680401) derivatives has been identified for its significant potential in this area. nih.gov The functionalization of these scaffolds is crucial in determining whether they act as hole-transporting or electron-transporting materials. nih.gov For instance, certain quinoxaline derivatives have demonstrated moderate air-stable n-channel mobility, making them suitable for electron transport in devices like organic field-effect transistors (OFETs). nih.gov

Light-Emitting Properties: Many quinoline derivatives exhibit strong fluorescence, a desirable trait for the emissive layer in OLEDs. nih.govnih.gov The introduction of different functional groups allows for the tuning of emission colors, with some derivatives showing green or blue light emission. nih.gov In phosphorescent OLEDs, a host material with a high triplet energy level is required to facilitate efficient energy transfer to the phosphorescent dye. google.com Quinoline-based compounds are often explored for these host materials. nih.gov The photophysical properties, including quantum yield and fluorescence lifetime, are critical metrics for evaluating their performance. nih.gov

Table 1: Photophysical Properties of Selected Light-Emitting Quinoline Derivatives

| Compound | Emission Color | Quantum Yield (Φ) | Average Lifetime (ns) | Reference |

|---|---|---|---|---|

| Compound 4h (a specific quinoline derivative) | Green | 0.78 | 6.20 | nih.gov |

Chemosensor Development and Design Principles

The development of fluorescent chemosensors for detecting metal ions is a significant area of research, and quinoline derivatives are a key platform for these sensors. epstem.netnih.govnanobioletters.com

Design Principles: The design of these sensors typically involves a fluorophore (the signaling unit) linked to an ionophore (the recognition unit). epstem.net The quinoline moiety often serves as the fluorophore. nih.gov Several mechanisms underpin the sensing action:

Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding the ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. researchgate.net

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -accepting properties within the molecule, leading to a shift in the emission wavelength. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. nih.gov

Applications: Quinoline-based chemosensors have been successfully developed for the selective detection of various metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, Pb²⁺, and Zn²⁺. nih.govnih.govacs.org For example, sensors incorporating thiazole (B1198619) and quinoline units have been used for detecting iron and copper ions. acs.org The sensitivity of these sensors can be very high, with detection limits reaching nanomolar concentrations, which is often well below the standards set by organizations like the World Health Organization (WHO) for drinking water. nih.gov

Table 2: Performance of Selected Quinoline-Based Chemosensors

| Chemosensor | Target Ion(s) | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-based thiazole derivatives (QPT, QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Not Specified | Fluorescence Quenching | acs.org |

| Chemosensor XYQ | Zn(II) | 0.53 µM | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Mono Schiff base receptor (L) | Pb²⁺ | 9.9 x 10⁻⁷ M (fluorescent) | Fluorescence "On-Off" | nih.gov |

| N-((quinoline-8-yl)methylene)acetohydrazide | Zn²⁺ | 89.3 nM | Fluorescence Increase | nanobioletters.com |

Role as Ligands in Metal-Catalyzed Systems

The quinoline N-oxide moiety is a versatile precursor in organic synthesis, often acting as a directing group in metal-catalyzed reactions. researchgate.netresearchgate.net This allows for regioselective functionalization at positions that might otherwise be difficult to access. researchgate.netresearchgate.net

The nitrogen and oxygen atoms of the N-oxide group can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds on the quinoline ring. This has enabled the development of various catalytic transformations. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to either the C2 or C8 position, depending on the reaction conditions and ligands used. acs.org While many methods favor C2 functionalization, specific conditions have been developed to achieve high selectivity for the C8 position. acs.orgrsc.org

Furthermore, quinoline derivatives, including those with imine functionalities, serve as effective ligands for various transition metals like copper, forming stable complexes. nih.govuni-muenchen.de These metal complexes themselves can exhibit catalytic activity or be used in the synthesis of other complex molecules. uni-muenchen.deresearchgate.net The steric and electronic properties of the quinoline ligand play a crucial role in determining the geometry and reactivity of the resulting metal complex. uni-muenchen.de

Photocatalytic Applications (e.g., Self-sustaining Photocatalysis, Degradation Processes)

The photocatalytic properties of quinoline derivatives and related systems have been harnessed for both synthetic and environmental applications.

Synthetic Photocatalysis: An important application is the visible-light-mediated synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides. rsc.orgresearchgate.net This approach is considered a greener alternative to conventional methods, often proceeding with high atom economy, low catalyst loading, and without harmful byproducts. rsc.org The reaction is believed to proceed through the excitation of a photocatalyst, which then interacts with the quinoline N-oxide. researchgate.net Similarly, visible light has been used to promote the synthesis of polysubstituted quinolines from 2-vinylarylimines, where a photocatalyst induces an electron transfer that triggers the desired cyclization. nih.gov

Degradation of Pollutants: In environmental remediation, photocatalysis is a promising technology for breaking down persistent organic pollutants. mdpi.com Studies have focused on the photocatalytic degradation of quinoline itself, which is a recalcitrant environmental contaminant. bohrium.comnih.govresearchgate.net Mixed metal oxides, such as ZnO-TiO₂, have been used as photocatalysts to efficiently degrade quinoline under irradiation. bohrium.comnih.govresearchgate.net Under optimal conditions, a high percentage of quinoline degradation and total organic carbon (TOC) removal can be achieved. bohrium.comnih.govresearchgate.net The mechanism involves the generation of highly reactive species like hydroxyl radicals (•OH) and holes (h⁺) on the surface of the photocatalyst, which then attack and mineralize the quinoline molecule. nih.gov

Table 3: Photocatalytic Degradation of Quinoline using a ZnO:TiO₂ Catalyst

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | ZnO:TiO₂ mixed oxide | bohrium.comnih.gov |

| Optimal pH | ~8 | bohrium.comnih.gov |

| Optimal Catalyst Dose | 2.5 g/L | bohrium.comnih.gov |

| Max. Quinoline Degradation | ~92% after 240 min | bohrium.comnih.gov |

| Max. TOC Removal | ~78% after 240 min | bohrium.comnih.gov |

Advanced Organic Transformations Mediated by the Compound

Quinoline N-oxides are valuable intermediates that enable a wide range of advanced organic transformations, primarily through C-H bond functionalization. researchgate.netresearchgate.netsioc-journal.cn The N-oxide group acts as a powerful directing group, facilitating regioselective reactions at the C2 and C8 positions under either metal-catalyzed or metal-free conditions. researchgate.netrsc.org

These transformations include:

Alkynylation: A deoxygenative C2-alkynylation of quinoline N-oxides can be achieved, providing direct access to 2-alkynyl quinolines. acs.org This transformation can even be performed under solvent-free ball-milling conditions, highlighting a move towards more sustainable chemical synthesis. acs.org

Arylation and Heteroarylation: The C2 position of quinoline N-oxides can be readily functionalized with various aryl and heteroaryl groups. nih.gov For example, a metal-free, deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles provides α-triazolylquinolines in excellent yields. nih.gov

Alkenylation: Iron-catalyzed C2-alkenylation of quinoline N-oxides with olefins like acrylates and styrenes has been reported, representing a greener approach using an earth-abundant metal. rsc.org

Amination: Under electrochemical conditions, quinoline N-oxides can react with amines like morpholine (B109124) to yield 2-amino or 4-aminoquinoline (B48711) N-oxides, with the regioselectivity controlled by the solvent. mdpi.com

Cascade Cyclizations: The reactivity of the quinoline N-oxide can be harnessed in more complex cascade reactions. For example, a cobalt-catalyzed C8-selective nucleophilic cascade cyclization with 1,6-enynes produces complex fused heterocyclic systems. acs.org

These methods demonstrate the utility of the N-oxide as a "handle" to construct complex quinoline derivatives that would be challenging to synthesize otherwise. researchgate.netacs.org

Table 4: Examples of Organic Transformations of Quinoline N-Oxides

| Transformation | Position | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Deoxygenative Heteroarylation | C2 | N-sulfonyl-1,2,3-triazoles | Metal- and additive-free | nih.gov |

| Deoxygenative Alkynylation | C2 | Terminal alkynes / Ball-milling | Sustainable, metal-free | acs.org |

| Alkenylation | C2 | Olefins / FeSO₄ | Earth-abundant metal catalyst | rsc.org |

| Arylation | C8 | Iodoarenes / Pd-catalyst | Unusual C8 selectivity for Pd | acs.org |

| Functionalization with Ynamides | C8 | Ynamides / Brønsted acid | Metal-free Friedel–Crafts-type reaction | rsc.org |

| Cascade Cyclization | C8 | 1,6-Enynes / Cp*Co(III) | Forms complex fused rings | acs.org |

| Amination | C2 or C4 | Morpholine / Cu(OAc)₂, electrochem. | Solvent-controlled regioselectivity | mdpi.com |

Biological Activity Studies in Vitro Mechanistic Investigations

Investigation of Molecular Targets and Binding Mechanisms

Research into the molecular interactions of 2-(2-phenylvinyl)quinoline 1-oxide and its parent structure, styrylquinoline, has identified key enzymatic targets. These studies highlight a competitive mode of inhibition and specific binding interactions that underpin its biological effects.

Enzyme Inhibition

A primary molecular target identified for styrylquinoline derivatives is the HIV-1 integrase . This enzyme is crucial for the replication of the human immunodeficiency virus. In vitro studies have demonstrated that styrylquinoline (SQ) derivatives, including by structural analogy this compound, are potent inhibitors of the 3'-processing activity of HIV-1 integrase. nih.gov The inhibition is observed with IC50 values typically ranging between 0.5 and 5 µM. nih.gov

The mechanism of this inhibition has been shown to be competitive, with Ki values estimated to be between 400 and 900 nM. nih.gov This suggests that the inhibitor vies with the viral DNA for binding to the enzyme's active site. Further mechanistic studies propose a dual-binding mode for these inhibitors. The primary mode of inhibition involves preventing the binding of the viral DNA to the integrase, which consequently blocks both the 3'-processing and the subsequent strand transfer reactions. nih.gov A secondary, less potent, inhibitory action occurs by preventing the binding of the target host DNA, thereby specifically inhibiting the strand transfer step. nih.gov The higher affinity of styrylquinoline derivatives is for the initial viral DNA binding site. nih.gov

The structural features of this compound are critical for this inhibitory activity. The N-oxide group enhances the electrophilicity of the quinoline (B57606) ring, which can facilitate interactions with biological targets like enzymes. Concurrently, the styryl moiety can participate in π-π stacking and hydrophobic interactions within the binding site.

Another area of investigation for quinoline derivatives has been their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. While direct data for this compound is limited, related 2-(4-phenylquinoline-2-yl)phenol derivatives have shown potent in vitro inhibition of COX-2. nih.gov For instance, some derivatives in this class exhibit COX-2 inhibition with IC50 values in the nanomolar range. nih.gov

Receptor Interaction

Beyond enzyme inhibition, this compound has been identified as a leukotriene receptor antagonist . nih.gov Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. Antagonism of their receptors can mitigate inflammatory responses. While specific binding affinities (Kd) and functional IC50 values for this compound at the leukotriene receptor are not detailed in the available literature, its classification as an antagonist points to its ability to bind to these receptors and block the downstream signaling cascades initiated by leukotrienes. This mechanism is relevant to its potential anti-inflammatory effects observed in cellular models.

Cellular Pathway Modulation in Controlled In Vitro Models

The molecular interactions of this compound translate into the modulation of specific cellular pathways, as demonstrated in controlled in vitro settings. These studies have primarily focused on its effects on viral replication, cell viability in cancer cell lines, and inflammatory responses.

Studies on styrylquinoline derivatives have revealed their ability to induce apoptosis in cancer cells. Interestingly, this has been shown to occur through a p53-independent mechanism . nih.gov The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its inactivation is a common feature of many cancers. The ability of styrylquinolines to bypass the p53 pathway is significant. The proposed mechanism involves the generation of reactive oxygen species (ROS) , which alters the cellular redox balance and triggers apoptosis. nih.gov

While the direct effect of this compound on p53 has not been definitively reported, a study on the closely related compound, 2-[(E)-2-phenylvinyl]-8-quinolinol, which lacks the N-oxide but has a hydroxyl group at the 8-position, showed that it could bind to p53 with a dissociation constant (Kd) of 200 ± 52 nM and activate the p53 pathway in cancer cells. nih.gov This finding with a similar core structure suggests that the broader class of 2-styrylquinolines may have complex interactions with the p53 pathway, and the specific functional groups play a crucial role in determining the exact mechanism.

In the context of inflammation, the activity of quinoline derivatives has been explored in lipopolysaccharide (LPS)-stimulated macrophage models. For example, certain quinoline compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov This suppression is often linked to the inhibition of pathways like the NF-κB signaling cascade. nih.gov As a leukotriene receptor antagonist, this compound would be expected to modulate inflammatory pathways, and studies on other leukotriene receptor antagonists have demonstrated a reduction in rhinovirus-induced inflammation in bronchial epithelial cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies on styrylquinolines and related compounds have provided valuable insights into the roles of different functional groups, which helps in understanding their mechanism of action without making therapeutic claims.

The quinoline N-oxide moiety is a key feature. The N-oxide group is a strong electron-withdrawing substituent, which activates the quinoline ring for nucleophilic attack. This electronic property can enhance the compound's interaction with biological nucleophiles within enzyme active sites or receptors.

SAR studies on styrylquinoline derivatives as anticancer agents have highlighted the importance of substituents on the styryl part of the molecule. Electron-withdrawing groups on the styryl ring have been shown to be important for their activity. nih.gov Furthermore, the chelating properties of the quinoline ring, often conferred by substituents at the 8-position, can also influence biological activity. nih.gov

The following table summarizes the key structural features and their mechanistic implications for the biological activity of 2-styrylquinoline (B1231325) derivatives.

| Structural Feature | Mechanistic Implication |

| Quinoline N-oxide | Enhances electrophilicity of the quinoline ring, potentially increasing reactivity with biological targets. |

| Styryl Group | Contributes to binding through π-π stacking and hydrophobic interactions. Substituents on the phenyl ring can modulate activity. |

| Substituents on Styryl Ring | Electron-withdrawing groups can enhance certain biological activities. |

| Substituents on Quinoline Ring | Can influence chelating properties and overall molecular conformation, impacting target binding. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing quinoline (B57606) derivatives is a key area of research. Traditional methods for creating the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often require harsh conditions and produce significant waste. tandfonline.com Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.

Recent advancements include the use of visible light photoredox catalysis, which offers a greener alternative for synthesizing quinolin-2(1H)-ones from quinoline N-oxides. rsc.orgresearchgate.netevitachem.com This method is highly atom-economical, requires low catalyst loading, and produces high yields without undesirable byproducts. rsc.orgresearchgate.net Another promising green approach involves the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, which can be easily recovered and reused. nih.govnih.gov These nanocatalysts have been successfully employed in the one-pot synthesis of polysubstituted quinolines. nih.gov Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for producing 2-vinylquinolines, significantly reducing reaction times compared to conventional heating. nih.gov The exploration of water and ethanol-water mixtures as green solvents is also gaining traction, offering an eco-friendly alternative to traditional organic solvents. tandfonline.com

Future research will likely focus on refining these sustainable methods, exploring new catalysts, and expanding the substrate scope to create a wider variety of quinoline derivatives with high efficiency and minimal environmental impact. The development of one-pot, multicomponent reactions will continue to be a priority, aiming to streamline synthetic processes and reduce waste. tandfonline.com

Exploration of Advanced Functional Materials Based on the Compound

The unique electronic and photophysical properties of 2-(2-phenylvinyl)quinoline 1-oxide and its derivatives make them promising candidates for the development of advanced functional materials. The quinoline scaffold itself is a key component in electroluminescent materials, such as 8-hydroxyquinoline, and in various dyes. chemrxiv.org

The introduction of the phenylvinyl group at the 2-position of the quinoline N-oxide core creates an extended π-conjugated system, which can be tuned to achieve desired optical and electronic properties. This makes these compounds interesting for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. chemrxiv.orgresearchgate.net The N-oxide functional group further influences the electronic structure and can enhance the material's performance.

Researchers are investigating how modifications to the phenyl ring and the quinoline core can alter the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov For instance, the development of quinoline-fused fluorescent dihydro/spiro-quinazolinones has demonstrated the potential for creating materials with tunable emission characteristics. researchgate.net The ability to create atropisomeric heterobiaryls like QUINOL from isoquinoline (B145761) derivatives also opens up possibilities for chiral functional materials. nih.gov

Future work will likely involve the synthesis and characterization of a broader range of this compound analogs to establish clear structure-property relationships. This will enable the rational design of materials with specific functionalities for applications in electronics, photonics, and sensing.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules like this compound. nih.govcnr.itresearchgate.netresearchgate.net DFT calculations can provide valuable insights into various aspects of the molecule's behavior.

Key areas of computational investigation include:

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying the most nucleophilic and electrophilic sites within the molecule. This information is crucial for predicting the regioselectivity of chemical reactions, such as C-H functionalization. acs.orgrsc.org For example, computational studies have been used to understand why certain catalysts favor C-H activation at the C2 position while others favor the C8 position in quinoline N-oxides. rsc.org

Spectroscopic Properties: Theoretical calculations can help to interpret experimental spectra, such as photoemission and absorption spectra. cnr.itresearchgate.net By calculating orbital energies and predicting ionization potentials, researchers can gain a deeper understanding of the electronic transitions responsible for the observed spectral features. cnr.it

Reaction Mechanisms: DFT can be used to model reaction pathways and calculate the activation energies of different steps. chemrxiv.org This allows for the elucidation of complex reaction mechanisms, such as the light-induced isomerization of quinoline-N-oxide derivatives. rsc.org

Molecular Properties: Properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and polarizability, can be calculated to predict the stability and potential applications of new derivatives. nih.gov

Future computational studies will likely employ more advanced theoretical models and larger basis sets to achieve even greater accuracy. The combination of computational and experimental approaches will be essential for the rational design of new synthetic routes and functional materials based on this compound.

Expanding the Scope of Derivatization and Functionalization

The functionalization of the quinoline scaffold is a highly active area of research, as it allows for the synthesis of a vast array of derivatives with diverse properties and applications. rsc.org The this compound molecule offers multiple sites for derivatization, including the quinoline ring, the phenyl ring, and the vinyl bridge.

Recent research has demonstrated a variety of successful functionalization strategies for quinoline N-oxides, including:

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new substituents onto the quinoline ring. mdpi.com Metal-free methods have been developed for the selective amination and alkylation at the C2 position. rsc.org Additionally, metal-catalyzed reactions can achieve regioselective functionalization at various positions, including C8. rsc.org

Deoxygenative Functionalization: The N-oxide group can be utilized in deoxygenative reactions to introduce substituents at the C2 position. This has been demonstrated for the synthesis of 2-arylquinolines and quinoline-2-thiones. researchgate.netorganic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to introduce aryl groups onto the quinoline framework. orientjchem.org

Multicomponent Reactions: The Ugi reaction has been adapted to use quinoline N-oxides as a component, providing rapid access to complex quinoline-C2-amino amides. acs.org

Future efforts will focus on expanding the toolbox of derivatization reactions to include a wider range of functional groups and to achieve even greater control over regioselectivity. The development of late-stage functionalization methods will be particularly valuable for the rapid synthesis of compound libraries for screening in various applications.

Investigating New Mechanistic Pathways in Catalysis and Biological Interactions

Understanding the mechanisms by which this compound and its derivatives participate in catalytic processes and interact with biological systems is crucial for their rational application.

In the realm of catalysis , mechanistic studies are shedding light on how these compounds function. For example, in photocatalytic reactions, the mechanism often involves the formation of reactive intermediates upon light exposure. evitachem.com Computational studies have been instrumental in elucidating the intricate pathways of metal-catalyzed C-H activation, revealing the roles of different intermediates and transition states. rsc.org The investigation of carbocatalytic processes has pointed towards thermal electrocyclization mechanisms. evitachem.com

Regarding biological interactions , quinoline derivatives are known to exhibit a wide range of biological activities. sapub.orgnih.gov The N-oxide group can enhance the electrophilicity of the quinoline ring, facilitating interactions with biological macromolecules like enzymes and DNA. The planar structure of the quinoline and phenyl rings allows for potential π-π stacking interactions with biological targets. Future research will likely involve more detailed studies to identify the specific molecular targets of this compound derivatives and to elucidate the precise nature of these interactions. Techniques such as molecular docking can be used to predict binding modes and affinities with proteins. nih.gov

A deeper understanding of these mechanistic pathways will enable the design of more efficient catalysts and more potent and selective biologically active compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-phenylvinyl)quinoline 1-oxide, and how can reaction conditions be optimized?